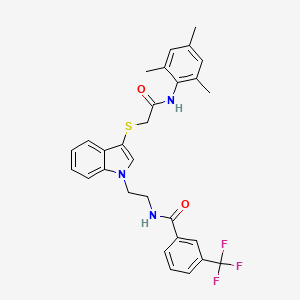

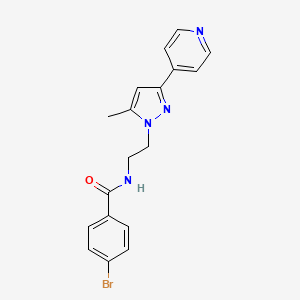

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C16H19ClN4O4 and its molecular weight is 366.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation in Anti-Psoriasis Agents

4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, a derivative of thalidomide, was evaluated for its anti-inflammatory activity. A study found that certain thalidomide derivatives, including this compound, showed improved inhibitory activities on TNF-α and IL-6 expression. Specifically, a derivative compound demonstrated higher potency than thalidomide in inhibiting TNF-α and IL-6 expression in HaCaT cells, with potential application as novel anti-psoriasis agents (Tang et al., 2018).

Role in Antimicrobial Studies

The transimidization reaction involving phthalic anhydride and (3-aminopropyl)triethoxysilane led to the synthesis of N-(silatranylpropyl)phthalimide, a derivative involving the core chemical structure of interest. These compounds were evaluated for their preliminary antimicrobial activity, highlighting their potential use in this field (Singh et al., 2015).

Tyrosinase Inhibition and Antioxidant Properties

Derivatives of 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione were synthesized and evaluated for their antioxidant and antityrosinase properties. One of the derivatives demonstrated significant tyrosinase inhibitory activity, suggesting potential applications in the field of enzyme inhibition and antioxidant therapies (Then et al., 2018).

Antimicrobial and Computational Studies

A derivative of the main compound, synthesized through a series of chemical reactions, was tested for its antimicrobial activities. This study also involved computational studies including density function theory and molecular docking studies, underlining its potential in both practical and theoretical pharmaceutical applications (Ghabbour & Qabeel, 2016).

Mesophase Characterization in Liquid Crystal Studies

Research into mesogenic Schiff-bases related to the core chemical structure has been conducted. These studies involved examining their molecular structures and thermal behavior, which is crucial in the development of liquid crystalline materials with potential applications in various technological fields (Dubey et al., 2018).

Optoelectronic Studies

Novel derivatives of the core compound have been synthesized and characterized for their photophysical and thermal properties. These studies are significant for understanding the interaction between solutes and solvents and their applications in fluorescent compounds and optoelectronic devices (Mane et al., 2019).

Mecanismo De Acción

Target of Action

Pomalidomide-C3-NH2, also known as 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, primarily targets Cereblon (CRBN) . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex . This interaction is crucial for the anti-myeloma activity of immunomodulatory drugs .

Mode of Action

Pomalidomide-C3-NH2 operates as an immunomodulatory agent with antineoplastic activity . It binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process inhibits angiogenesis, the formation of new blood vessels, and myeloma cell growth . The dual effect of angiogenesis inhibition and myeloma cell growth suppression is central to its activity .

Biochemical Pathways

Pomalidomide-C3-NH2 affects multiple biochemical pathways. It initiates the upregulation of immune surface markers by interacting with CRBN . This interaction leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway, resulting in upregulation of B7-2 mRNA and protein expression . The compound also enhances T cell– and natural killer cell–mediated immunity .

Result of Action

The action of Pomalidomide-C3-NH2 results in the inhibition of angiogenesis and myeloma cell growth . It also leads to the upregulation of immune surface markers and enhancement of T cell– and natural killer cell–mediated immunity . These actions contribute to the generation of an immune-responsive environment, increasing immune recognition and proinflammatory cytokines .

Action Environment

The action of Pomalidomide-C3-NH2 is influenced by the environment in which it operates. For instance, in the context of pancreatic lesions and cancer cells, the compound alters macrophage populations, turning the microenvironment from immunosuppressive to immune-responsive . This alteration decreases fibrogenesis in pancreatic cancer and enhances the effectiveness of other treatments .

Análisis Bioquímico

Biochemical Properties

Pomalidomide-C3-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This conjugate contains a Cereblon (CRBN)-recruiting ligand and an alkyl-chain crosslinker with pendant amine for reactivity with an acid on the target ligand . The nature of these interactions is crucial for the formation of ternary complex between the target, E3 ligase, and PROTAC .

Cellular Effects

Pomalidomide-C3-NH2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the induction of pro- and anti-inflammatory cytokines . It has been shown to increase immune surface marker expression in EBV-infected tumor cells .

Molecular Mechanism

The molecular mechanism of action of Pomalidomide-C3-NH2 involves its interaction with its target, cereblon, leading to degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression . This leads to increased immune recognition in addition to the increases in proinflammatory cytokines upon Pomalidomide-C3-NH2 treatment .

Temporal Effects in Laboratory Settings

The effects of Pomalidomide-C3-NH2 over time in laboratory settings include its robust pharmacokinetic exposure, not affected by demographic factors or renal impairment . It has been shown to significantly reduce functional impairments in a well-characterized animal model of TBI .

Dosage Effects in Animal Models

The effects of Pomalidomide-C3-NH2 vary with different dosages in animal models. A single Pom dose within 5 hours significantly reduced functional impairments in a well-characterized animal model of TBI . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Pomalidomide-C3-NH2 is involved in metabolic pathways that include cytochrome P450-mediated hydroxylation with subsequent glucuronidation . Less than 5% of the Pomalidomide-C3-NH2 dose is excreted as an unchanged drug in the urine, but its metabolites are mainly excreted in urine .

Subcellular Localization

The subcellular localization of Pomalidomide-C3-NH2 is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 was degraded following treatment with the thalidomide derivative CC-885 only when CRBN was present in the cytoplasm .

Propiedades

IUPAC Name |

4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4.ClH/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22;/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLKXXQNIILGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)

![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)

![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)

![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)